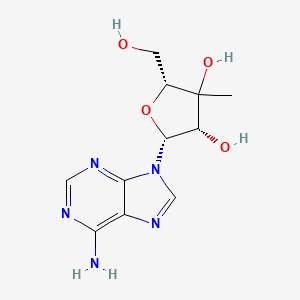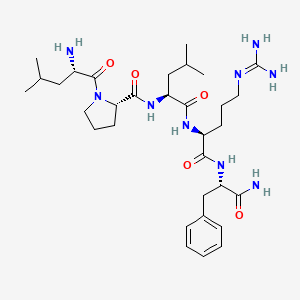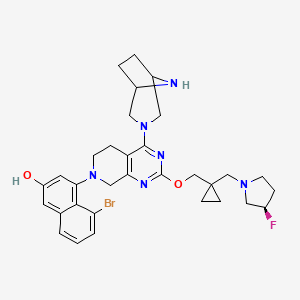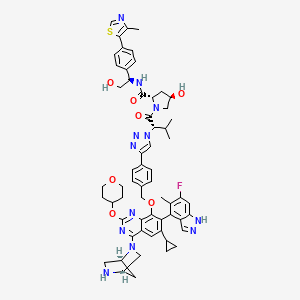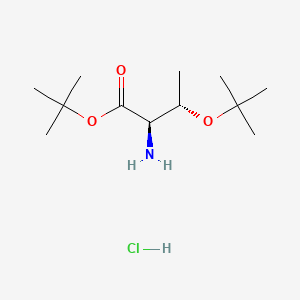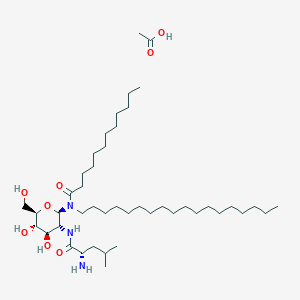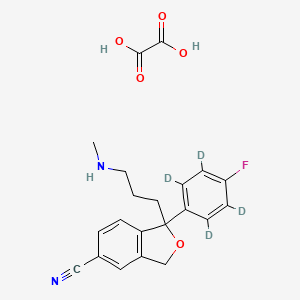
N-Desmethyl citalopram-d4 (oxalate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl citalopram-d4 (oxalate) is a deuterium-labeled derivative of N-Desmethyl citalopram oxalate. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl citalopram-d4 (oxalate) involves the deuteration of N-Desmethyl citalopram oxalate. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-Desmethyl citalopram-d4 (oxalate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are essential to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl citalopram-d4 (oxalate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Desmethyl citalopram-d4 (oxalate) may yield N-Desmethyl citalopram-d4 oxalate derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl citalopram-d4 (oxalate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Employed in the investigation of biological pathways and mechanisms of action.
Medicine: Utilized in the development of new pharmaceuticals and the study of drug interactions.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of N-Desmethyl citalopram-d4 (oxalate) involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, leading to changes in its absorption, distribution, metabolism, and excretion. These changes can affect the compound’s efficacy and safety profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl citalopram oxalate: The non-deuterated version of N-Desmethyl citalopram-d4 (oxalate).
Deuterated analogs of other pharmaceuticals: Compounds such as deuterated fluoxetine and deuterated paroxetine.
Uniqueness
N-Desmethyl citalopram-d4 (oxalate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C21H21FN2O5 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
1-[3-(methylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/i4D,5D,6D,7D; |
InChI-Schlüssel |
KIBDQJQSZZNPGM-OAIJHCBKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCNC)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
Kanonische SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


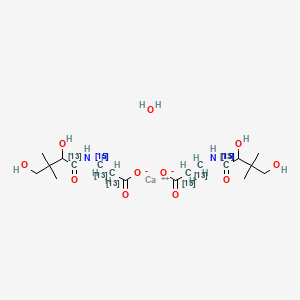
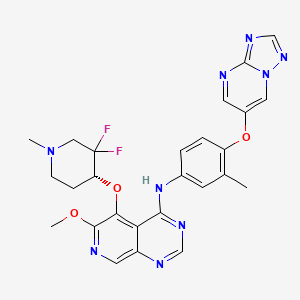

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
